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Compound of Interest

Compound Name: 5-Chloro-2-furaldehyde

Cat. No.: B1586146 Get Quote

An in-depth examination of the synthesis, properties, reactivity, and applications of 5-Chloro-2-
furaldehyde, a versatile heterocyclic aldehyde with significant potential in medicinal chemistry

and materials science.

Introduction
5-Chloro-2-furaldehyde, also known as 5-chlorofurfural, is a halogenated derivative of furfural,

a bio-based platform chemical. This compound serves as a critical building block in organic

synthesis, enabling the creation of a diverse range of more complex molecules. Its reactivity,

characterized by the aldehyde functional group and the chloro-substituted furan ring, makes it a

valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and specialty

polymers. Notably, 5-Chloro-2-furaldehyde has been investigated for its biological activities,

including the induction of apoptosis in cancer cell lines, highlighting its potential in drug

discovery and development. This guide provides a detailed overview of its physical and

chemical properties, synthesis, spectral characteristics, reactivity, and key applications for

researchers, scientists, and drug development professionals.

Physical and Chemical Properties
5-Chloro-2-furaldehyde is a white to off-white or light yellow crystalline powder or solid at

room temperature.[1] It is sensitive to air and should be stored under an inert atmosphere at

refrigerated temperatures (0-10°C).[1] It is largely insoluble in water but shows slight solubility

in acetone and methanol.
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Table 1: Physical and Chemical Properties of 5-Chloro-2-furaldehyde

Property Value References

Molecular Formula C₅H₃ClO₂

Molecular Weight 130.53 g/mol

CAS Number 21508-19-0

Appearance
White to light yellow crystalline

powder/solid
[1]

Melting Point 33-37 °C

Boiling Point
70 °C at 10 mmHg; 180 °C

(predicted)

Flash Point 69 °C

Density 1.361 ± 0.06 g/cm³ (Predicted)

Water Solubility Insoluble

Solubility
Slightly soluble in Acetone and

Methanol

Table 2: Chemical Identifiers for 5-Chloro-2-furaldehyde

Identifier Value References

IUPAC Name 5-chlorofuran-2-carbaldehyde [2]

InChI
1S/C5H3ClO2/c6-5-2-1-4(3-

7)8-5/h1-3H

InChIKey
DGAUAVDWXYXXGQ-

UHFFFAOYSA-N

SMILES Clc1ccc(C=O)o1

Spectral Data
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Detailed spectral data for 5-Chloro-2-furaldehyde is not readily available in the public domain.

However, based on the known spectra of furaldehyde and its other halogenated derivatives, the

following characteristics can be predicted.

3.1. 1H NMR Spectroscopy (Predicted)

The 1H NMR spectrum is expected to show three signals in the aromatic region, corresponding

to the aldehyde proton and the two protons on the furan ring.

Aldehyde proton (-CHO): A singlet expected to appear far downfield, likely in the range of δ

9.5 - 9.7 ppm.

Furan ring protons: Two doublets, each integrating to one proton. The proton at the C4

position (adjacent to the chlorine) would likely appear around δ 6.5-6.7 ppm, while the proton

at the C3 position (adjacent to the aldehyde) would be further downfield, around δ 7.2-7.4

ppm. The coupling constant between these two protons (J3,4) is expected to be

approximately 3.5-4.0 Hz.

3.2. 13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum is predicted to show five distinct signals for the five carbon atoms.

Aldehyde Carbonyl Carbon (C=O): The most downfield signal, expected around δ 175-180

ppm.

C2 Carbon (attached to CHO): Expected around δ 150-155 ppm.

C5 Carbon (attached to Cl): Expected around δ 140-145 ppm.

C3 and C4 Carbons: These vinylic carbons are expected in the range of δ 110-125 ppm.

3.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by several key absorption bands.

C=O Stretch (Aldehyde): A strong, sharp peak is expected in the region of 1670-1700 cm⁻¹.
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C-H Stretch (Aldehyde): A characteristic peak, often appearing as a doublet, is expected

around 2720 cm⁻¹ and 2820 cm⁻¹.

C=C Stretch (Furan Ring): Absorptions corresponding to the furan ring are expected around

1500-1600 cm⁻¹.

C-O Stretch (Furan Ring): A strong band is expected in the 1000-1300 cm⁻¹ region.

C-Cl Stretch: A band in the lower frequency region, typically 600-800 cm⁻¹, is expected for

the carbon-chlorine bond.

3.4. Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed

at m/z 130, with a characteristic M+2 peak at m/z 132 (approximately one-third the intensity of

the M⁺ peak) due to the 37Cl isotope. Key fragmentation pathways would likely involve:

Loss of a hydrogen atom ([M-1]⁺) from the aldehyde group to form a stable acylium ion at

m/z 129.

Loss of the formyl radical ([M-29]⁺) to give a fragment at m/z 101.

Loss of a chlorine atom ([M-35]⁺) resulting in a peak at m/z 95.

Reactivity and Chemical Behavior
The chemical reactivity of 5-Chloro-2-furaldehyde is dominated by the aldehyde group and

the chloro-substituent on the furan ring.

Reactions of the Aldehyde Group: The aldehyde functionality can undergo typical reactions

such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions

with amines and active methylene compounds to form Schiff bases, hydrazones, and other

derivatives. For example, it reacts with thiosemicarbazide to form 5-chloro-2-furaldehyde
thiosemicarbazone.

Reactions involving the Chloro-substituent: The chlorine atom at the 5-position is susceptible

to nucleophilic substitution, although this often requires a catalyst. More importantly, it serves

as a leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki
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and Hiyama couplings.[3] This allows for the introduction of a wide range of aryl, heteroaryl,

and alkyl groups at the 5-position of the furan ring, making it a key intermediate in the

synthesis of diverse heterocyclic compounds.[3]

The following diagram illustrates the primary modes of reactivity for 5-Chloro-2-furaldehyde.
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Reactivity of 5-Chloro-2-furaldehyde

5-Chloro-2-furaldehyde

Aldehyde Group Reactions Chloro-Substituent Reactions

Products

Cl-C₄H₂O-CHO

Oxidation Reduction Condensation Palladium-catalyzed
Cross-Coupling

5-Chloro-2-furoic acid

[O]

 (5-Chloro-2-furyl)methanol

[H]

Schiff Bases / Hydrazones

R-NH₂

5-Aryl/Alkyl-2-furaldehydes

R-B(OH)₂ / Pd catalyst
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General Workflow for Suzuki-Miyaura Coupling

Start

Combine Reactants:
5-Halo-2-furaldehyde,
Arylboronic acid, Base

Establish Inert Atmosphere
(Argon/Nitrogen)

Add Solvent and
Pd Catalyst

Heat to Reflux
(12-24 hours)

Monitor by TLC

Incomplete

Cool, Filter, and
Concentrate

Reaction Complete

Purify by Column
Chromatography

Isolate Pure
5-Aryl-2-furaldehyde
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5-Chloro-2-furaldehyde in Drug Discovery

5-Chloro-2-furaldehyde
(Lead Compound)
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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